molecular formula C15H14N2S B12117739 1h-Indol-6-amine,4-[(phenylmethyl)thio]-

1h-Indol-6-amine,4-[(phenylmethyl)thio]-

Cat. No.: B12117739
M. Wt: 254.4 g/mol
InChI Key: BBVGGOAOFZVAHZ-UHFFFAOYSA-N
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Description

1h-Indol-6-amine,4-[(phenylmethyl)thio]- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .

Preparation Methods

The synthesis of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1h-Indol-6-amine,4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1h-Indol-6-amine,4-[(phenylmethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit enzymes or block receptor sites, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

1h-Indol-6-amine,4-[(phenylmethyl)thio]- can be compared with other similar indole derivatives, such as:

    1h-Indole-3-carboxaldehyde: Known for its use in synthesizing more complex indole derivatives.

    1h-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    1h-Indole-3-acetic acid: A plant hormone involved in growth regulation.

The uniqueness of 1h-Indol-6-amine,4-[(phenylmethyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-benzylsulfanyl-1H-indol-6-amine

InChI

InChI=1S/C15H14N2S/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2

InChI Key

BBVGGOAOFZVAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=CN3)N

Origin of Product

United States

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